molecular formula C28H27ClN2O4 B11503541 ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11503541
M. Wt: 491.0 g/mol
InChI Key: RVOJWKOISXSAAG-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrole ring, a chlorophenyl group, and an ethoxycarbonyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and ethoxycarbonyl groups. Common reagents used in these reactions include chlorinating agents, amines, and esterification agents. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H27ClN2O4

Molecular Weight

491.0 g/mol

IUPAC Name

ethyl 4-[[5-(2-chlorophenyl)-1-(4-ethoxycarbonylphenyl)-2,5-dihydropyrrol-3-yl]amino]benzoate

InChI

InChI=1S/C28H27ClN2O4/c1-3-34-27(32)19-9-13-21(14-10-19)30-22-17-26(24-7-5-6-8-25(24)29)31(18-22)23-15-11-20(12-16-23)28(33)35-4-2/h5-17,26,30H,3-4,18H2,1-2H3

InChI Key

RVOJWKOISXSAAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2)C3=CC=C(C=C3)C(=O)OCC)C4=CC=CC=C4Cl

Origin of Product

United States

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